N-Desmethyl Clobazam-d5
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Overview
Description
N-Desmethyl Clobazam-d5 is a deuterated form of N-Desmethyl Clobazam, which is a major active metabolite of Clobazam. Clobazam is a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. This compound is often used in research and forensic applications due to its stability and the ability to trace its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Clobazam-d5 involves the deuteration of N-Desmethyl Clobazam. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its high purity and stability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Clobazam-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound.
Scientific Research Applications
N-Desmethyl Clobazam-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating epilepsy and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and in forensic toxicology to trace drug metabolism.
Mechanism of Action
N-Desmethyl Clobazam-d5 exerts its effects by positively modulating GABA A receptors. It binds to specific subunits of the receptor, enhancing the inhibitory effects of GABA and leading to reduced neuronal excitability. This mechanism is similar to that of Clobazam but with a greater affinity for certain receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Clobazam: The parent compound, used as an anticonvulsant and anxiolytic.
Clonazepam: Another benzodiazepine with similar therapeutic effects but different receptor affinities.
Uniqueness
N-Desmethyl Clobazam-d5 is unique due to its deuterated form, which provides enhanced stability and traceability in metabolic studies. Its specific binding affinities for GABA A receptor subunits also make it a valuable tool in neurological research .
Properties
IUPAC Name |
7-chloro-5-(2,3,4,5,6-pentadeuteriophenyl)-1H-1,5-benzodiazepine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)NC3=C2C=C(C=C3)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747548 |
Source
|
Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-75-7 |
Source
|
Record name | 8-Chloro-1-(~2~H_5_)phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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